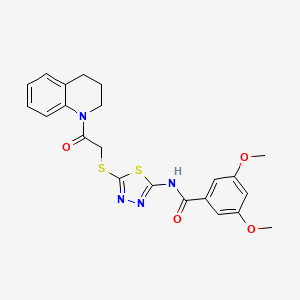

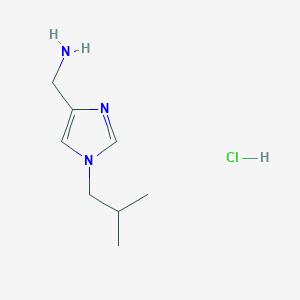

![molecular formula C23H17N5O2 B2915308 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899737-35-0](/img/structure/B2915308.png)

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been of significant interest in medicinal chemistry as they serve as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be designed to mimic hinge region binding interactions in kinase active sites . This allows the molecules to direct their activity and selectivity to multiple oncogenic targets through focused chemical modification .Wissenschaftliche Forschungsanwendungen

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively . The compound’s derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), suggesting its potential use in developing new anticancer drugs .

Antileishmanial Activity

In the field of parasitology, derivatives of this compound have been evaluated for their antileishmanial properties. Leishmaniasis is a disease caused by protozoan parasites, and the compound has shown promising in vitro activity against the promastigote form of the parasite . Molecular simulation studies have supported these findings, indicating a good binding affinity within the active site of the target enzyme.

Antimalarial Evaluation

The compound has also been studied for its antimalarial effects. Malaria is a life-threatening disease caused by Plasmodium parasites, and there is a continuous need for new therapeutic agents due to the emergence of drug-resistant strains. The compound’s ability to inhibit the growth of malaria parasites makes it a candidate for further antimalarial drug development .

Anti-Angiogenic Properties

Research into the anti-angiogenic properties of this compound has been conducted, which is crucial for cancer treatment as angiogenesis plays a significant role in tumor growth and metastasis. The compound’s derivatives have been studied for their ability to inhibit the formation of new blood vessels, which could potentially restrict the nutrient supply to tumors and inhibit their growth .

DNA Cleavage Studies

The compound has been a subject of study for its DNA cleavage capabilities. DNA cleavage agents are important in the development of chemotherapeutic drugs as they can induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively cleave DNA, which could be harnessed for cancer treatment .

Molecular Modeling and Drug Design

Due to its versatile chemical structure, this compound is used extensively in molecular modeling and drug design. Its scaffold can be modified to create new molecules with potential therapeutic effects. The compound serves as a starting point for the synthesis of novel derivatives with improved pharmacological profiles .

Enzymatic Inhibitory Activity

The compound has been investigated for its inhibitory activity against various enzymes. Enzyme inhibitors are widely used as drugs to treat diseases by regulating metabolic pathways. The compound’s ability to inhibit specific enzymes makes it valuable for the development of new medications .

Pharmaceutical Chemistry Research

In pharmaceutical chemistry, this compound is used for the synthesis of new chemical entities with potential medicinal applications. Its complex structure allows for the exploration of diverse chemical reactions, leading to the discovery of new pharmacophores .

Wirkmechanismus

Zukünftige Richtungen

Pyrazolo[3,4-d]pyrimidines have been progressing to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers . This suggests that there is ongoing research and development in this field, and “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” could potentially be a part of future investigations.

Eigenschaften

IUPAC Name |

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBUDQKDGPSMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

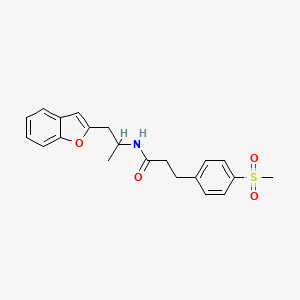

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)

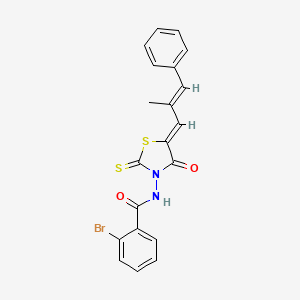

![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2915228.png)

![5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2915232.png)

![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)

![2-Chloro-3-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2915239.png)

![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide](/img/structure/B2915247.png)

![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)